molecular formula C16H29N3O6 B1446536 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate CAS No. 1187928-04-6

3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate

Cat. No.: B1446536
CAS No.: 1187928-04-6
M. Wt: 359.42 g/mol
InChI Key: KNZAXESKAACAGT-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate is a bicyclic amine derivative featuring a pyrrolidine core substituted at the 3-position with a piperidin-4-ylamino group. The tert-butyl ester acts as a protective group for the carboxylic acid, enhancing stability during synthetic processes. The oxalate counterion improves solubility and crystallinity, which is critical for pharmaceutical applications. This compound is structurally related to intermediates used in drug discovery, particularly for targeting enzymes or receptors requiring dual-heterocyclic recognition motifs .

Properties

IUPAC Name

tert-butyl 3-(piperidin-4-ylamino)pyrrolidine-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2.C2H2O4/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-11-4-7-15-8-5-11;3-1(4)2(5)6/h11-12,15-16H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZAXESKAACAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2CCNCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-04-6
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-piperidinylamino)-, 1,1-dimethylethyl ester, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and Key Reagents

Amination and Coupling Reaction

A key step involves the nucleophilic substitution or coupling of the piperidin-4-ylamino group onto the pyrrolidine scaffold:

Protection and Esterification

  • The tert-butyl ester protection of the carboxylic acid is typically introduced early to prevent side reactions during amination.
  • This can be achieved by reacting the corresponding carboxylic acid with tert-butanol under acidic conditions or via tert-butyl chloroformate reagents.

Formation of Oxalate Salt

  • The final compound is isolated as the oxalate salt , which improves crystalline properties and stability.
  • Salt formation is conducted by mixing the free base of the amine compound with oxalic acid in an appropriate solvent, followed by crystallization.
  • This step is crucial for pharmaceutical applications to improve solubility and handling.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Amination/Coupling Piperidin-4-amine + pyrrolidine tert-butyl ester, acridine salt photocatalyst, 2,2,6,6-tetramethylpiperidine-N-oxide, blue LED, O2 atmosphere, DCE solvent, 10 h ~95 One-step, metal-free, environmentally friendly
Esterification (tert-butyl) Carboxylic acid + tert-butanol or tert-butyl chloroformate, acid catalyst >90 Protects carboxyl group during amination
Oxalate Salt Formation Free base + oxalic acid, solvent crystallization >90 Improves stability and isolation

Research Findings and Advantages of the Photocatalytic Method

  • Shortened synthesis route : The photocatalytic method enables direct coupling in one step, reducing the number of synthetic steps and purification procedures.
  • High yield and purity : Yields up to 95% with minimal byproducts, improving overall process efficiency.
  • Environmental and safety benefits : Avoids heavy metals and hazardous hydrogen gas, using visible light and mild oxidants instead.
  • Industrial applicability : Conditions are mild, scalable, and cost-effective, suitable for pharmaceutical manufacturing.

Summary of Key Research Articles and Patents

  • A Chinese patent (CN108558792B) describes a photocatalytic synthesis of related tert-butyl ester compounds using acridine salt catalysts and oxidants under visible light, achieving high yield and environmental safety.
  • Chemical databases such as PubChem confirm the molecular structure and provide identifiers for the tert-butyl ester compound, although specific oxalate salt preparation details are less documented there.
  • Sigma-Aldrich catalog lists the oxalate salt form of the compound, indicating commercial availability and standard salt formation protocols.

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:

  • Acidic Hydrolysis : Exposure to trifluoroacetic acid (TFA) in dichloromethane cleaves the tert-butyl ester, generating the free carboxylic acid .

  • Basic Hydrolysis : Alkaline conditions (e.g., NaOH in aqueous THF) hydrolyze the ester to the carboxylate salt, which can be acidified to isolate the carboxylic acid.

Example Reaction Conditions :

Reagent Conditions Product
TFA/DCM (1:1)0°C to room temperature, 2hPyrrolidine-1-carboxylic acid
NaOH (1M)/THF/H₂OReflux, 4hSodium salt of pyrrolidine-1-carboxylic acid

Alkylation and Acylation at the Piperidine Amino Group

The secondary amine on the piperidine ring is nucleophilic and reacts with alkyl halides or acylating agents:

  • Alkylation : Treatment with methyl iodide or benzyl bromide in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Propionyl chloride or acetic anhydride in chloroform with N-ethyldiisopropylamine facilitates N-acylation, producing amide derivatives .

Key Observations :

  • Reactions proceed efficiently at room temperature with yields >70% .

  • Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to simpler piperidine derivatives.

Ester Cleavage and Functionalization

The oxalate counterion does not participate directly in reactions but stabilizes the protonated amine. After ester hydrolysis, the free carboxylic acid can undergo further functionalization:

  • Amide Bond Formation : Coupling with amines (e.g., HATU/DIPEA) produces amides .

  • Reductive Amination : Reaction with aldehydes/ketones and NaBH₃CN generates secondary amines .

Example Protocol :

  • Hydrolyze tert-butyl ester with TFA/DCM.

  • React the carboxylic acid with benzylamine using HATU/DIPEA.

  • Purify via chromatography to isolate the amide product (yield: 65–80%) .

Catalytic Hydrogenation of Auxiliary Groups

While the parent compound lacks reducible unsaturated bonds, intermediates in its synthesis (e.g., nitro or benzyl-protected amines) are hydrogenated using Pd/C or Raney Ni .

Notable Reaction :

  • Reduction of a nitro group to an amine (10% Pd/C, H₂, EtOH, 12h) achieves >90% conversion .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous buffers (pH 7.4, 37°C), with a half-life of ~8h. Degradation occurs via ester hydrolysis and oxidative deamination .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. Its structure suggests potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. The piperidine ring is often found in various psychoactive compounds, which may indicate similar properties for this derivative.

Case Study: Neuropharmacological Activity
A study investigating derivatives of piperidine revealed that compounds with similar structural motifs exhibited significant activity against various neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could be instrumental in treating conditions such as Alzheimer's and Parkinson's disease.

Anticancer Research

The compound's unique structure may also lend itself to anticancer research. Certain studies have indicated that piperidine derivatives can inhibit tumor growth by interacting with specific cellular pathways.

Case Study: Inhibition of Tumor Cell Proliferation
Research conducted on related compounds demonstrated that modifications at the piperidine nitrogen could enhance cytotoxicity against cancer cell lines. This suggests that 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate may similarly exhibit anticancer properties.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Example: Synthesis Pathways
The tert-butyl ester group can be hydrolyzed to yield carboxylic acids, which can then be employed in various synthetic pathways to create new pharmaceuticals or agrochemicals.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential neuropharmacological effects
Anticancer ResearchInhibition of tumor cell proliferation
Synthetic ChemistryPrecursor for novel compounds

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

3-(2-Methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C₁₇H₂₅N₃O₃
  • Synthesis : Deprotection of the tert-butyl group with HCl/dioxane yields a free amine, useful for further functionalization .

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C₁₂H₂₂N₂O₄S
  • Key Features : Sulfonamide group introduces strong electron-withdrawing effects.
  • Synthesis : Reacted with methanesulfonic acid and triethylamine, yielding a sulfonamide derivative .
  • Comparison : The sulfonyl group increases metabolic stability but reduces solubility compared to the oxalate salt in the target compound.

Piperidine-Based Analogues

3-[Methyl-(4-methyl-pyrimidin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C₁₆H₂₆N₄O₂
  • Key Features: Pyrimidinylamino group offers hydrogen-bonding sites for kinase inhibition.
  • Comparison: The methyl-pyrimidine substituent may enhance selectivity for ATP-binding pockets, unlike the piperidinylamino group in the target compound, which favors basic amine interactions .

4-[4-(6-Amino-pyridin-3-yl)pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C₂₆H₃₀Cl₂FN₅O₃
  • Key Features : Extended aromatic system (pyridine-pyrazole) improves binding to hydrophobic pockets.

Hybrid and Modified Derivatives

3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C₁₇H₂₁N₃O₃
  • Comparison: The ether linkage (quinoxalin-2-yloxy) reduces basicity compared to the secondary amine in the target compound, altering pH-dependent solubility .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound Pyrrolidine Piperidin-4-ylamino, oxalate C₁₄H₂₅N₃O₅ (free base) ~315 (free base) High solubility (oxalate salt)
3-(2-Methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 2-Methoxy-phenylamino C₁₇H₂₅N₃O₃ 319.40 Aromatic π-stacking
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylate Pyrrolidine Methanesulfonyl-methyl-amino C₁₂H₂₂N₂O₄S 290.38 Sulfonamide stability
3-[Methyl-(4-methyl-pyrimidin-2-yl)-amino]-piperidine-1-carboxylate Piperidine Methyl-(4-methyl-pyrimidin-2-yl)-amino C₁₆H₂₆N₄O₂ 306.40 Kinase inhibition potential
3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylate Pyrrolidine Quinoxalin-2-yloxy C₁₇H₂₁N₃O₃ 315.37 Fluorescent properties

Biological Activity

3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate, with CAS number 1187928-04-6, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C16H29N3O6C_{16}H_{29}N_{3}O_{6} and a molecular weight of 359.42 g/mol. It is known for its stability under various conditions, making it suitable for research applications.

PropertyValue
Molecular FormulaC16H29N3O6
Molecular Weight359.42 g/mol
CAS Number1187928-04-6
PurityMinimum 98%

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may influence pathways related to:

  • Neurotransmitter modulation : The piperidine moiety suggests potential effects on neurotransmitter systems, particularly in the central nervous system.
  • Antioxidant activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress.

Neuroprotective Effects

Research into piperidine derivatives has suggested potential neuroprotective effects. For example, compounds with similar structures have been shown to reduce neuronal apoptosis and improve cognitive function in animal models of neurodegenerative diseases.

Case Studies

  • Neuroprotection in Rodent Models :
    A study conducted on rodent models demonstrated that administration of piperidine-based compounds resulted in significant improvements in cognitive performance and reduced markers of neuroinflammation. The specific role of this compound needs further exploration but suggests a potential therapeutic application in neurodegenerative disorders.
  • Oxalate Metabolism :
    Given that this compound is an oxalate derivative, its impact on oxalate metabolism is crucial. Research indicates that dietary oxalate can influence kidney stone formation through crystalluria and urinary supersaturation. A study reported that a dietary load of oxalate significantly increased urinary oxalate levels, suggesting that compounds like this one could play a role in managing oxalate levels in the body.
    Study ParameterPre-Oxalate (Mean ± SEM)Post-Oxalate (Mean ± SEM)
    Urine Volume (ml)79.8 ± 8.7907.9 ± 147.9
    Oxalate (mg)5.05 ± 2.633.3 ± 4.9

Q & A

Q. How can InChI strings and molecular descriptors aid in virtual screening of tert-butyl ester derivatives?

  • Methodology : Generate InChI keys (e.g., InChI=1S/C15H24N4O2S...) for database mining. Use QSAR models to predict bioactivity (e.g., logP, polar surface area) .
  • Application : For analogs like tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, docking studies identified potential kinase inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester oxalate

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